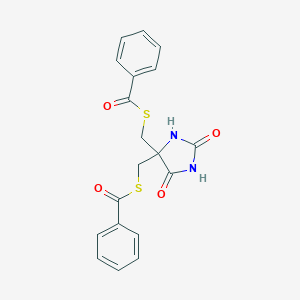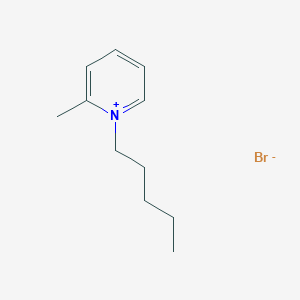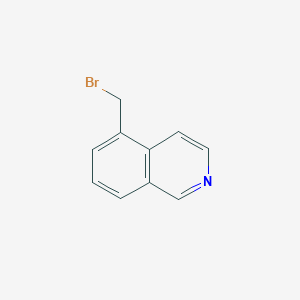
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid
Overview
Description
“4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid” is a chemical compound with the molecular formula C17H23NO4 . It is also known by other names such as “1-Boc-4-(4-Carboxyphenyl) Piperidine” and "4-(1-{[(2-Methyl-2-propanyl)oxy]carbonyl}-4-piperidinyl)benzoic acid" .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-bromomethyl-benzoic acid methyl ester with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate in acetonitrile . The reaction is stirred for 5 hours at 80°C .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzoic acid group through a methyl group . The piperidine nitrogen is also attached to a tert-butoxycarbonyl (Boc) group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 448.0±45.0 °C at 760 mmHg, and a flash point of 224.7±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its polar surface area is 67 Å2 .Scientific Research Applications
Targeted Protein Degradation
This compound serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins . The semi-flexible nature of the linker can influence the three-dimensional orientation of the degrader, potentially affecting the formation of the ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC molecule . This is crucial for the selective degradation of disease-related proteins in therapeutic applications.
Drug Discovery
In drug discovery, the compound’s role as a linker can be exploited to optimize drug-like properties . By adjusting the rigidity and length of the linker, researchers can modulate the pharmacokinetics and pharmacodynamics of the drug candidates. This optimization process is vital for enhancing the efficacy and reducing the side effects of potential new drugs.
Chemical Conjugation
The benzoic acid moiety of the compound allows for easy conjugation with other molecules, making it a valuable tool in creating chemical conjugates . These conjugates can be used for various purposes, including the development of diagnostic agents, targeted drug delivery systems, and novel materials for biomedical applications.
Synthetic Chemistry
As a building block in synthetic chemistry, this compound can be used to synthesize a wide range of piperidine derivatives . Piperidine structures are common in many pharmaceuticals, and the ability to introduce the Boc-protected amine functionality offers versatility in further synthetic modifications.
Bioconjugation Technology
The compound’s functional groups are suitable for bioconjugation, which involves attaching biomolecules to other molecules, surfaces, or materials . This application is significant in the development of biosensors, biochips, and other biotechnological devices that require the immobilization of biomolecules for detection and analytical purposes.
Material Science
In material science, the compound can be used to modify the surface properties of materials . By grafting the compound onto polymers or other substrates, researchers can create materials with enhanced biocompatibility, reduced friction, or specific binding capabilities.
Molecular Imaging
The compound can be incorporated into imaging agents to improve their specificity and targeting . This application is particularly relevant in the field of molecular imaging, where precise targeting and clear imaging are essential for accurate diagnosis and monitoring of diseases.
Biomedical Research
In biomedical research, the compound’s ability to form stable linkages with other molecules makes it a candidate for developing novel therapeutic agents . Its use in constructing multifunctional molecules can lead to advances in the treatment of complex diseases such as cancer and neurodegenerative disorders.
properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)12-13-4-6-15(7-5-13)16(20)21/h4-7,14H,8-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZKWAQGBFLWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)


![N-(Furo[3,2-b]pyridin-2-ylmethyl)acetamide](/img/structure/B115242.png)

![4-Hydroxy-3-methylnaphtho[2,3-c]furan-1(3h)-one](/img/structure/B115245.png)
![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)




